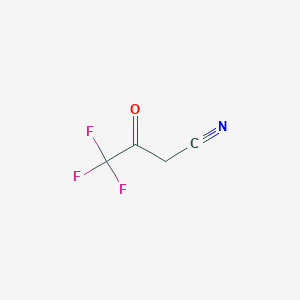

4,4,4-Trifluoro-3-oxobutanenitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4,4-trifluoro-3-oxobutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F3NO/c5-4(6,7)3(9)1-2-8/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNQEPVYJCVARF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70551094 | |

| Record name | 4,4,4-Trifluoro-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110234-68-9 | |

| Record name | 4,4,4-Trifluoro-3-oxobutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4,4-trifluoro-3-oxobutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4,4 Trifluoro 3 Oxobutanenitrile and Its Derivatives

Established Synthetic Routes to 4,4,4-Trifluoro-3-oxobutanenitrile

Classic organic reactions provide the foundation for the synthesis of this compound. These methods often involve the construction of the core β-keto nitrile structure through fundamental carbon-carbon bond-forming reactions.

Reaction of Trifluoroacetyl Chloride with Ketene

A potential route to trifluoroacetylated carbonyl compounds involves the reaction of trifluoroacetyl chloride with ketene. This reaction typically proceeds through a [2+2] cycloaddition to form a β-lactone intermediate. Subsequent rearrangement or reaction of this intermediate can lead to the formation of a β-keto functional group. Specifically, when trifluoroacetyl chloride reacts with ketene, subsequent esterification can yield trifluoroacetoacetate esters wikipedia.org. While this provides the core carbon skeleton, the synthesis of the target nitrile would require either the conversion of the resulting ester to a nitrile or the use of a ketene equivalent that already contains the nitrile functionality.

Synthesis via Hydrazine Monohydrate and Related Reagents

While not a direct method for synthesizing the β-keto nitrile itself, the reaction with hydrazine monohydrate is a defining characteristic of this class of compounds. Trifluoromethyl β-dicarbonyl compounds, including this compound, readily undergo condensation reactions with hydrazine and its derivatives. This reaction, known as the Knorr pyrazole synthesis, is a highly efficient method for creating trifluoromethyl-substituted pyrazoles researchgate.netsci-hub.se. The reaction proceeds by initial formation of a hydrazone at one of the carbonyls, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring researchgate.net. The regioselectivity of the cyclization is influenced by the electronic effects of the trifluoromethyl group. This well-established reactivity is a critical consideration in synthetic planning, as it provides a robust pathway to a variety of heterocyclic compounds from the β-keto nitrile precursor acs.orgacs.org.

Base-Catalyzed Approaches in Trifluoroacetoacetonitrile Synthesis

A cornerstone of β-keto nitrile synthesis is the base-catalyzed condensation reaction, analogous to the Claisen condensation organic-chemistry.orgwikipedia.org. In this approach, an ester is condensed with a nitrile in the presence of a strong base. For the synthesis of this compound, this involves a crossed condensation between ethyl trifluoroacetate (B77799) and acetonitrile (B52724) utsa.edugoogle.com.

The mechanism involves the deprotonation of acetonitrile by a strong base, such as sodium ethoxide, sodium hydride, or potassium tert-butoxide, to generate a nucleophilic carbanion organic-chemistry.orggoogle.com. This anion then attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. The subsequent elimination of the ethoxide leaving group yields the target β-keto nitrile organic-chemistry.orgwikipedia.org. The driving force for this reaction is the formation of a highly stabilized enolate of the final product, which is readily protonated during acidic workup wikipedia.org. This method is a direct and widely applicable strategy for preparing β-ketonitriles google.com.

Advanced Synthetic Strategies and Novel Precursors

Modern synthetic chemistry seeks to build molecular complexity with greater efficiency, often through cascade or domino reactions using versatile precursors. Ethyl 4,4,4-trifluoro-3-oxobutanoate, a close analog of the target nitrile, serves as a key precursor in such advanced strategies.

Utilization of Ethyl 4,4,4-Trifluoro-3-oxobutanoate in Domino Annulations

Ethyl 4,4,4-trifluoro-3-oxobutanoate is a powerful building block in multicomponent domino reactions for the synthesis of complex fluorinated heterocycles researchgate.netnih.gov. These reactions construct multiple bonds in a single synthetic operation, offering high atom economy and efficiency.

For instance, in the presence of a catalytic amount of a base like triethylamine (NEt3) or piperidine (B6355638), ethyl 4,4,4-trifluoro-3-oxobutanoate reacts with arylidenemalononitriles in ethanol. This process can lead to the formation of diverse products such as 2-trifluoromethyl-3,4-dihydro-2H-pyran derivatives and 2-(trifluoromethyl)piperidine derivatives, with the product ratio depending on the specific substrates and reaction conditions researchgate.net. These transformations are presumed to proceed through a sequence of reactions such as Michael addition, cyclization, and rearrangement, demonstrating the utility of this precursor in generating molecular diversity.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Major Product Type |

|---|---|---|---|

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Arylidenemalononitriles | NEt3, Ethanol, rt | Dihydropyrans and Piperidines |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | 2-Arylidene-indane-1,3-diones | Piperidine, rt | Dispirocyclohexanes |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Aromatic Aldehydes, Barbituric Acid | Et3N | Diazaspiro[5.5]undecanes |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Nitrostyrenes | Et3N | Dihydrofuran-3-carboxylates |

Trifluoromethyl Enolates in Chiral Building Block Synthesis

The enolate derived from this compound is a potent intermediate for the synthesis of chiral, trifluoromethyl-containing building blocks. The construction of molecules with a stereogenic center bearing a trifluoromethyl group is of significant interest in medicinal chemistry nih.gov.

Asymmetric synthesis methodologies can be applied to achieve this goal. For example, the addition of ketone-derived enolates to chiral sulfinylimines is an efficient method for producing β-trifluoromethyl-β-amino ketones with excellent diastereoselectivity rsc.org. Similarly, the enolate of a trifluoromethyl β-keto compound can be reacted with various electrophiles in the presence of a chiral catalyst. Organocatalyzed approaches, using chiral amines or phase-transfer catalysts, have been successfully employed for the asymmetric fluorination and trifluoromethylation of β-keto esters, a structurally related class of compounds mdpi.com. These strategies highlight the potential of using the enolate of this compound in asymmetric carbon-carbon bond-forming reactions to access a wide range of enantiomerically enriched, fluorinated molecules that are valuable in drug discovery nih.govrsc.org.

Exploration of α-Trifluoromethylstyrenes as Intermediates

α-Trifluoromethylstyrenes have emerged as versatile building blocks in organofluorine chemistry. Their utility lies in their unique electronic properties, where the strong electron-withdrawing nature of the trifluoromethyl group activates the double bond, making them susceptible to nucleophilic attack. This characteristic allows for their use as intermediates in the synthesis of various trifluoromethyl-containing compounds. acs.org

Research has shown that α-(trifluoromethyl)styrenes can serve as effective electrophiles in reactions with nucleophiles. acs.org A variety of CF3-containing alkyl, alkynyl, and butadienyl nitriles have been synthesized in moderate to excellent yields through nucleophilic addition to α-(trifluoromethyl)styrenes. acs.org This suggests a potential pathway to derivatives of this compound by employing a cyanide nucleophile in a conjugate addition reaction.

The synthesis of α-trifluoromethylstyrene derivatives themselves can be achieved through several methods, including transition metal-catalyzed cross-coupling reactions. rsc.org For instance, palladium-catalyzed Suzuki cross-coupling of arylboronic acids with 2-bromotrifluoropropene provides a route to these valuable intermediates. rsc.org Another approach involves the palladium-catalyzed coupling of aryl halides with a trifluoroisopropenylzinc reagent. rsc.org More recently, the elimination of a trimethylsilanol (TMSOH) molecule from TMS ethers of CF3-benzyl alcohols under the action of strong Brønsted acids has been shown to produce α-(trifluoromethyl)styrenes in high yields. acs.org

The reactivity of α-trifluoromethylstyrenes is influenced by the substituents on the aromatic ring. Those bearing electron-withdrawing groups tend to react readily, while those with electron-donating groups can be unreactive under similar conditions. acs.org This highlights the tunability of these intermediates for specific synthetic applications.

Table 1: Synthetic Methods for α-Trifluoromethylstyrenes

| Method | Catalysts/Reagents | Substrates | Yield |

|---|---|---|---|

| Palladium-catalyzed coupling | Palladium catalyst | Aryl halides and trifluoroisopropenylzinc reagent | Good |

| Suzuki cross-coupling | Palladium catalyst | Arylboronic acids and 2-bromotrifluoropropene | Good |

| Elimination | Strong Brønsted acids (TfOH or H2SO4) | TMS ethers of CF3-benzyl alcohols | Up to 90% |

Enantioselective Synthesis and Asymmetric Catalysis

The development of enantioselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and agrochemical industries. Chiral nitriles, in particular, are valuable building blocks for a wide array of biologically active compounds. nih.govacs.org

Asymmetric Nucleophilic Additions for Chiral Nitrile-Containing Molecules

The enantioselective construction of carbon-carbon bonds to form chiral nitriles is a significant challenge. acs.org Asymmetric nucleophilic additions represent a powerful strategy to achieve this. Recent advancements have focused on cyanide-free catalytic methods to enhance safety and sustainability. nih.govresearchgate.net These processes often rely on different types of substrates and catalytic methods, including both chemo- and biocatalysts. nih.govresearchgate.net

One notable approach involves the enantioselective Michael reaction of silyl (B83357) ketene imines with α,β-unsaturated compounds, catalyzed by a chiral N,N'-dioxide–Co(II) complex. This method is highly efficient for constructing nitrile-containing quaternary carbon centers. acs.org The versatility of the nitrile group allows for its conversion into various other functionalities, making these chiral nitrile products valuable synthetic intermediates. acs.org

Bifunctional Squaramide Catalysis in Trifluoromethylated Oxindole Synthesis

Bifunctional squaramide catalysts have gained prominence in asymmetric synthesis due to their ability to activate both the nucleophile and the electrophile through hydrogen bonding interactions. rsc.orgrsc.org This dual activation mode often leads to high levels of stereocontrol.

In the context of trifluoromethylated compounds, bifunctional squaramide catalysis has been successfully applied to the synthesis of complex chiral molecules. For example, an enantioselective approach for the synthesis of tetrahydrofuran spirooxindoles has been developed using a cinchona-derived bifunctional squaramide catalyst. rsc.org This domino oxa-Michael/Michael addition of γ-hydroxyenones to isatylidene malononitriles proceeds with excellent yields and good to moderate enantio- and diastereoselectivities. rsc.org

Furthermore, a highly stereoselective synthesis of spirooxindole-fused spiropyrazolones has been achieved through an asymmetric [3 + 2] cyclization reaction catalyzed by a bifunctional squaramide. nih.gov This reaction, using only a small amount of catalyst, affords a range of chiral dispirocyclic pyrazolone derivatives in high yields and with excellent stereoselectivities. nih.gov These examples underscore the potential of bifunctional squaramide catalysis for the enantioselective synthesis of trifluoromethylated oxindoles and related heterocyclic structures.

Table 2: Application of Bifunctional Squaramide Catalysis

| Reaction Type | Catalyst | Substrates | Products | Stereoselectivity |

|---|---|---|---|---|

| Domino oxa-Michael/Michael addition | Cinchona derived squaramide | γ-hydroxyenones and isatylidene malononitriles | Tetrahydrofuran spirooxindoles | Moderate to good enantio- and diastereoselectivities |

| Asymmetric [3 + 2] cyclization | Bifunctional squaramide | 2-(1-methyl-2-oxoindolin-3-yl)malononitriles and unsaturated pyrazolones | Spirooxindole-fused spiropyrazolones | Up to >99% ee and >20:1 dr |

Catalytic Asymmetric Friedel-Crafts Alkylation for Chiral Trifluoromethylated Bis(3-indolyl)methanes

The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction. Its asymmetric variant provides a direct route to chiral molecules. The synthesis of chiral trifluoromethylated bis(3-indolyl)methanes has been successfully achieved through a catalytic asymmetric Friedel-Crafts alkylation reaction. acs.org

This method utilizes a Ni(II)/(imidazoline–oxazoline) complex as the catalyst for the reaction of indoles with β-CF3-β-(3-indolyl)nitroalkenes. acs.org The reaction proceeds in good yields with excellent enantioselectivities, affording a series of chiral bis(3-indolyl)methanes that possess a trifluoromethylated all-carbon quaternary stereocenter. acs.org A key advantage of this system is the ability to obtain both enantiomers of the product by simply tuning the chiral substituents on the catalyst. acs.org

Another approach involves a Ga(OTf)3-catalyzed, temperature-controlled regioselective Friedel-Crafts alkylation of 2-substituted indoles with trifluoromethylated 3-indolylmethanols. nih.gov This method allows for the divergent synthesis of structurally diverse unsymmetrical 3,3'- and 3,6'-bis(indolyl)methanes containing a CF3-quaternary carbon center in good to excellent yields. nih.gov

Table 3: Catalytic Asymmetric Friedel-Crafts Alkylation for Trifluoromethylated Bis(3-indolyl)methanes

| Catalyst System | Substrates | Products | Yield | Enantioselectivity (ee) |

|---|---|---|---|---|

| Ni(II)/(imidazoline–oxazoline) complex | Indoles and β-CF3-β-(3-indolyl)nitroalkenes | Chiral bis(3-indolyl)methanes | Up to 98% | Up to 94% |

| Ga(OTf)3 | 2-substituted indoles and trifluoromethylated 3-indolylmethanols | Unsymmetrical 3,3'- and 3,6'-bis(indolyl)methanes | Good to excellent | Not applicable (regioselective) |

Reactivity and Mechanistic Investigations of 4,4,4 Trifluoro 3 Oxobutanenitrile

Michael Acceptor Properties and Conjugate Addition Reactions

4,4,4-Trifluoro-3-oxobutanenitrile can function as a Michael acceptor, a class of compounds that undergo conjugate addition reactions. organic-chemistry.orglibretexts.org In these reactions, a nucleophile adds to the β-carbon of the α,β-unsaturated system. The reactivity of Michael acceptors is influenced by the electron-withdrawing nature of their substituents, which polarizes the molecule and makes the β-carbon susceptible to nucleophilic attack.

The presence of the strongly electron-withdrawing trifluoromethyl group in this compound enhances its electrophilicity, making it a good candidate for Michael additions. Various nucleophiles, including stable enolate ions derived from 1,3-dicarbonyl compounds, can participate in these reactions. libretexts.org The general mechanism involves the addition of the nucleophile to the β-carbon, forming a resonance-stabilized enolate intermediate, which is then protonated to yield the final 1,4-adduct. libretexts.orgyoutube.com

The choice of nucleophile and reaction conditions can influence whether a 1,2-addition (at the carbonyl carbon) or a 1,4-addition (conjugate addition) occurs. youtube.compressbooks.pub Stronger nucleophiles tend to favor 1,2-addition, while weaker, softer nucleophiles often lead to the thermodynamically more stable 1,4-adduct. pressbooks.pub

Cyclization Reactions and Heterocycle Synthesis

The reactivity of this compound makes it a valuable precursor in the synthesis of various heterocyclic compounds. youtube.com Cyclization reactions involving this compound can lead to the formation of diverse ring systems with potential applications in medicinal chemistry and materials science.

Formation of Dihydropyrazoles and Isoxazolines via Radical Trifluoromethylation/Cyclization

While specific research on the radical trifluoromethylation/cyclization of this compound to form dihydropyrazoles and isoxazolines is not extensively detailed in the provided search results, the general principles of such reactions can be inferred. Radical cyclization reactions are a powerful tool in organic synthesis for constructing cyclic molecules. In a hypothetical scenario, a radical initiator could promote the formation of a radical species from this compound, which could then undergo intramolecular cyclization. The subsequent reaction with a suitable trapping agent would lead to the formation of a stable heterocyclic ring. The trifluoromethyl group would play a crucial role in influencing the regioselectivity and stereoselectivity of the cyclization process.

Annulation Reactions with α-Cyano-α,β-unsaturated Ketones

Annulation reactions, which involve the formation of a new ring onto an existing molecule, represent a key strategy for synthesizing complex cyclic systems. researchgate.netchemrxiv.org The reaction of this compound with α-cyano-α,β-unsaturated ketones could proceed through a [3+3] annulation pathway. In this type of reaction, one reactant provides a three-atom synthon while the other provides a complementary three-atom component, leading to the formation of a six-membered ring. researchgate.net The specific nature of the catalyst and reaction conditions would be critical in controlling the outcome and efficiency of such annulation reactions.

Nucleophilic Addition and Condensation Reactions

The carbonyl group of this compound is susceptible to nucleophilic attack. pressbooks.pubucalgary.ca Nucleophilic addition reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. pressbooks.publibretexts.org This intermediate can then be protonated to yield an alcohol or undergo further reactions.

The reactivity of the carbonyl group is significantly influenced by the adjacent trifluoromethyl group. The strong electron-withdrawing nature of the CF3 group increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles. libretexts.org

Condensation reactions, which involve the combination of two molecules with the elimination of a small molecule like water, can also occur with this compound. For instance, reaction with primary amines can lead to the formation of imines. byjus.com

Reaction with Amines and Substituted Anilines

The reaction of this compound with amines and substituted anilines can proceed through several pathways, including nucleophilic addition to the carbonyl group or conjugate addition. Primary and secondary amines can add to α,β-unsaturated carbonyl compounds to yield β-amino aldehydes and ketones. libretexts.org The reaction of this compound with anilines could lead to the formation of various products depending on the reaction conditions and the substituents on the aniline (B41778) ring.

For example, studies on the reaction of other activated fluoro-compounds with anilines have shown that the reaction often proceeds via an addition-elimination mechanism, with the rate and outcome being sensitive to the electronic effects of the substituents on the aniline. researchgate.net

Chemo- and Regioselectivity in Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (CF3) group exerts a profound influence on the chemo- and regioselectivity of reactions involving this compound. rsc.org Its strong electron-withdrawing nature activates the molecule towards nucleophilic attack and can direct incoming nucleophiles to specific positions.

In nucleophilic additions, the CF3 group enhances the electrophilicity of the adjacent carbonyl carbon. In conjugate additions, it polarizes the α,β-unsaturated system, making the β-carbon the preferred site of attack. researchgate.net The steric bulk of the CF3 group can also play a role in directing the approach of reagents, thereby influencing the stereochemical outcome of reactions.

Furthermore, the triflate anion (TfO⁻), which is structurally related to the trifluoromethyl group, has been shown to act as a nucleophile in certain reactions, highlighting the diverse reactivity patterns that can be influenced by trifluoromethyl-containing moieties. nih.gov

Mechanistic Pathways of Derivatization Reactions

The chemical reactivity of this compound is largely dictated by the presence of a highly activated methylene (B1212753) group positioned between a strong electron-withdrawing trifluoromethyl ketone and a nitrile group. This unique electronic arrangement facilitates a variety of derivatization reactions, primarily through initial C-C bond formation at the active methylene position. The mechanistic pathways of these reactions often involve well-established organic reaction mechanisms, such as the Knoevenagel condensation and the Gewald aminothiophene synthesis. These pathways are characterized by initial nucleophilic attack of the enolate of this compound, followed by condensation or cyclization to yield a diverse array of heterocyclic and acyclic compounds.

A key feature of this compound is the acidity of its α-protons, making it a potent carbon nucleophile in the presence of a base. This reactivity is central to its use as a building block in organic synthesis.

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for compounds possessing an active methylene group, such as this compound. This reaction involves the condensation of the active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base like an amine, to form a new carbon-carbon double bond. wikipedia.org

The generally accepted mechanism for the Knoevenagel condensation, which can be applied to this compound, proceeds through the following key steps:

Enolate Formation: A basic catalyst, often a primary or secondary amine like piperidine (B6355638) or pyridine, abstracts a proton from the active methylene group of this compound. This deprotonation is facilitated by the electron-withdrawing nature of the adjacent trifluoromethyl and nitrile groups, leading to the formation of a resonance-stabilized enolate ion. youtube.comyoutube.com

Nucleophilic Addition: The resulting enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This step forms a tetrahedral intermediate, an aldol-type adduct. organic-chemistry.org

Dehydration: The intermediate aldol (B89426) adduct then undergoes dehydration, eliminating a molecule of water to form a stable α,β-unsaturated product. This elimination is often spontaneous or can be promoted by heat or a stronger dehydrating agent. wikipedia.org

In some instances, particularly when an amine catalyst is used, an alternative pathway involving the formation of an iminium ion from the aldehyde or ketone and the amine catalyst can occur. This iminium ion is a more potent electrophile and readily reacts with the enolate. youtube.com

The general mechanistic pathway for the Knoevenagel condensation of this compound is outlined below:

| Step | Description | Intermediate/Product |

| 1 | Deprotonation of this compound by a base (B:) to form the enolate. | Enolate of this compound |

| 2 | Nucleophilic attack of the enolate on the carbonyl carbon of an aldehyde (R-CHO). | Aldol addition intermediate |

| 3 | Protonation of the alkoxide to form the aldol adduct. | Aldol adduct |

| 4 | Elimination of water (dehydration) to form the final α,β-unsaturated product. | α,β-unsaturated trifluoromethyl-ketonitrile |

Gewald Aminothiophene Synthesis

The Gewald reaction is a powerful multicomponent reaction for the synthesis of highly substituted 2-aminothiophenes. wikipedia.orgmdpi.com This reaction typically involves a ketone or aldehyde, an α-cyanoester or related activated nitrile, and elemental sulfur in the presence of a base. wikipedia.org Given its structure, this compound is an ideal substrate for the Gewald reaction, serving as both the ketone and the activated nitrile component in a self-condensation, or reacting with another ketone/aldehyde.

The mechanistic pathway of the Gewald reaction is understood to commence with a Knoevenagel condensation, followed by the intervention of sulfur. wikipedia.orgnih.gov A plausible mechanism for the self-condensation of this compound via the Gewald reaction is as follows:

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation of two molecules of this compound to form a stable intermediate. nih.gov

Sulfur Addition: Elemental sulfur (in its S8 crown form) is then attacked by the enolate of the Knoevenagel adduct. The exact mechanism of sulfur addition is complex and may involve the formation of polysulfide intermediates. nih.gov

Cyclization: The resulting sulfur-containing intermediate undergoes intramolecular cyclization, where the sulfur attacks the nitrile group.

Tautomerization/Aromatization: The cyclized intermediate then tautomerizes to form the stable, aromatic 2-aminothiophene ring. wikipedia.org

Recent computational studies have provided a more detailed understanding of the sulfur addition and subsequent steps, suggesting a complex equilibrium of polysulfides and that the final cyclization and aromatization is the thermodynamic driving force of the reaction. nih.gov

The following table summarizes the proposed mechanistic steps for the Gewald reaction involving this compound:

| Step | Description | Intermediate/Product |

| 1 | Knoevenagel condensation of the ketone with the activated nitrile. | α,β-unsaturated dinitrile intermediate |

| 2 | Nucleophilic attack of the enolate on elemental sulfur. | Thiolate intermediate |

| 3 | Intramolecular cyclization onto the nitrile group. | Dihydrothiophene intermediate |

| 4 | Tautomerization and aromatization. | Substituted 2-aminothiophene |

The versatility of the Gewald reaction allows for the synthesis of a wide range of polysubstituted 2-aminothiophenes by varying the reaction partners. organic-chemistry.orglookchem.com

Applications of 4,4,4 Trifluoro 3 Oxobutanenitrile in Complex Molecule Synthesis

Precursor in Pharmaceutical Intermediates

4,4,4-Trifluoro-3-oxobutanenitrile serves as a key starting material in the synthesis of various pharmaceutical intermediates. thsci.com Its distinct chemical properties allow for the construction of more complex molecular architectures. Chemists can leverage the trifluoromethyl and nitrile groups to modulate the biological activity and pharmacokinetic profiles of new drug candidates, aiming for enhanced potency and selectivity. lookchem.com The compound's versatility makes it an indispensable tool for organic chemists designing and synthesizing advanced pharmaceutical compounds. lookchem.com

Role in the Synthesis of Pyridine Herbicides

While this compound is a key trifluoromethyl-containing building block, scientific literature more frequently documents the use of its close analogue, ethyl 4,4,4-trifluoro-3-oxobutanoate, in the synthesis of pyridine-based herbicides. This related ester undergoes cyclocondensation reactions to form the trifluoromethyl-substituted pyridine ring, a core structure in many active agrochemical ingredients. For instance, the synthesis of pyridine herbicides like dithiopyr and thiazopyr starts with a cyclocondensation reaction involving ethyl 4,4,4-trifluoro-3-oxobutanoate. This highlights the importance of the trifluoro-3-oxobutane skeleton in constructing the heterocyclic systems central to modern agrochemicals.

Building Block for Fluoro- and Trifluoromethyl-Containing Cycloalkanes and Cycloalkenes

The application of this compound as a direct precursor for the synthesis of fluoro- and trifluoromethyl-containing cycloalkanes and cycloalkenes is not extensively detailed in available research. While cycloaddition reactions are a common strategy for forming such cyclic systems, specific examples initiating from this compound are not readily found in the literature. Research in this area often involves other fluorinated starting materials. For example, studies on [3+2] cycloaddition reactions to form heterocyclic rings have utilized trifluoroacetonitrile (CF3CN), a different chemical entity.

Synthesis of Trifluorobut-3-en-1-yl-substituted Methylxanthines

The synthesis of trifluoromethyl-containing methylxanthine derivatives, which are investigated for their biological activities, has been successfully achieved. However, the documented synthesis of novel 8-((3,4,4-trifluorobut-3-en-1-yl)thio)-substituted methylxanthines utilizes 4-bromo-1,1,2-trifluorobut-1-ene and 8-chlorotheophylline as the primary starting materials. biosynth.com These compounds undergo nucleophilic substitution to form the final products, which have demonstrated notable insecticidal and fungicidal activities. biosynth.com

Contribution to Agrochemical Development

The introduction of fluorine atoms, and particularly the trifluoromethyl (CF3) group, into active compounds can significantly enhance their efficacy as agrochemicals. nj-finechem.com this compound serves as a valuable precursor in this field, enabling the development of novel pesticides and herbicides with improved performance and better environmental safety profiles. lookchem.com The CF3 moiety is known to be particularly advantageous for agrochemicals, improving properties such as metabolic stability and target binding. nj-finechem.com The use of fluorinated building blocks like this compound represents a key strategy in creating advanced agricultural products for effective crop protection. lookchem.com

Advanced Materials and Polymer Chemistry Applications

In the field of material science, this compound holds potential for the creation of high-performance materials. Its unique chemical structure can be tailored to introduce specific functional groups into polymers. lookchem.com The incorporation of this compound into polymer chains could theoretically enhance mechanical strength, thermal stability, and chemical resistance. lookchem.com However, while the potential for these applications is recognized, specific examples of polymers or advanced materials synthesized directly from this compound as a monomer or functionalizing agent are not widely reported in scientific literature.

Development of Novel Therapeutic Agents

This compound has been identified as a synthetic chemical with direct applications as a therapeutic agent, notably in oncology. biosynth.com It is reported to function as an anti-cancer agent by inhibiting the growth of cells. biosynth.com The proposed mechanism involves the compound binding to cellular DNA, which in turn prevents the production of proteins essential for cell division. biosynth.com

Furthermore, the compound has demonstrated inhibitory effects on fungal growth. biosynth.com Its antifungal activity is attributed to its ability to bind to ergosterol (B1671047), a critical component of fungal cell membranes, and block its conversion from lanosterol, thereby disrupting cell membrane synthesis. biosynth.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 110234-68-9 scbt.com |

| Molecular Formula | C4H2F3NO scbt.com |

| Molecular Weight | 137.06 g/mol scbt.com |

| Appearance | Liquid lookchem.com |

| Purity | ≥98% lookchem.com |

| Storage | 2-8℃ lookchem.com |

Applications in Anti-cancer Research through Apoptosis Induction

This compound has been identified as a synthetic chemical with applications as an anti-cancer agent. biosynth.com The primary mechanism of its anti-cancer activity involves the inhibition of cancer cell growth through direct interaction with cellular DNA. biosynth.com

Detailed Research Findings:

Research indicates that this compound binds to the DNA of cancer cells. biosynth.com This binding event is crucial as it disrupts the normal processes of DNA replication and transcription, which are essential for cell survival and proliferation. By interfering with these fundamental cellular mechanisms, the compound effectively prevents the production of proteins necessary for cellular division. biosynth.com This cessation of protein synthesis and cell division ultimately leads to the programmed cell death of the cancer cells, a process known as apoptosis.

The induction of apoptosis is a key strategy in cancer therapy, as it eliminates malignant cells without causing the widespread inflammation associated with other forms of cell death. The ability of this compound to trigger this process underscores its potential in the development of new cancer treatments.

Table 1: Research Findings on Apoptosis Induction

| Compound | Mechanism of Action | Effect on Cancer Cells | Reference |

|---|

Inhibition of Critical Signaling Pathways

The interaction of this compound with DNA has significant downstream effects on various cellular signaling pathways that are critical for cancer cell survival and proliferation. By preventing the synthesis of key proteins, the compound effectively disrupts these communication networks within the cell.

Detailed Research Findings:

While specific signaling pathways inhibited by this compound are not extensively detailed in the provided search results, the mechanism of action strongly suggests an impact on pathways that regulate cell cycle progression and survival. The prevention of protein production necessary for cellular division implies the disruption of pathways controlled by cyclins and cyclin-dependent kinases (CDKs), which are fundamental for the cell cycle. Furthermore, by inducing apoptosis, the compound likely modulates the signaling cascades involving pro-apoptotic and anti-apoptotic proteins.

Table 2: Implied Inhibition of Signaling Pathways

| Compound | Inferred Target Pathway | Consequence | Reference |

|---|---|---|---|

| This compound | Cell Cycle Regulation Pathways | Prevention of cellular division. | biosynth.com |

Utilization in Proteomics Research

In addition to its direct therapeutic applications, this compound serves as a valuable biochemical for proteomics research. scbt.com Proteomics, the large-scale study of proteins, is crucial for understanding the molecular basis of diseases and for the discovery of new drug targets.

Detailed Research Findings:

The utility of this compound in proteomics stems from its role as a building block for more complex molecules that can be used as probes to study protein function and interactions. nih.gov Its reactive nature allows for its incorporation into larger molecular scaffolds designed to interact with specific proteins or protein families. These tailored molecules can be used in various proteomics applications, such as:

Chemical Probes: To identify and characterize the function of specific proteins within a complex biological sample.

Ligand Discovery: As a fragment in the synthesis of novel ligands for proteins of interest, which can be further developed into drugs.

The trifluoromethyl group is of particular interest in medicinal chemistry and drug design as it can enhance properties such as metabolic stability and binding affinity of a molecule to its target protein. nih.gov

Table 3: Applications in Proteomics Research

| Application Area | Role of this compound | Significance | Reference |

|---|---|---|---|

| Biochemical Reagent | Serves as a biochemical for proteomics research. | Enables the study of proteins and their functions. | scbt.com |

Spectroscopic and Computational Analysis of 4,4,4 Trifluoro 3 Oxobutanenitrile and Its Adducts

Elucidation of Molecular Structure using NMR Spectroscopy.rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Different nuclei within a molecule resonate at distinct frequencies, providing information about their chemical environment.

¹H NMR Spectroscopic Characterization.rsc.orgnih.gov

In the ¹H NMR spectrum of a related compound, 4-oxo-4-phenylbutanal (B11922086) oxime, specific proton signals were observed. The aromatic protons appeared as a multiplet between δ 7.43-7.48 ppm and a doublet at δ 7.98 ppm. rsc.org The methylene (B1212753) protons adjacent to the oxime group appeared as a singlet at δ 3.23 ppm, while the other methylene protons resonated as a singlet at δ 2.67 ppm. rsc.org Although specific ¹H NMR data for 4,4,4-Trifluoro-3-oxobutanenitrile is not detailed in the provided results, the analysis of similar structures demonstrates the utility of this technique in identifying the various proton environments within a molecule.

Table 1: ¹H NMR Data for a Related Compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.98 | d | Aromatic CH |

| 7.58 | s | Aromatic CH |

| 7.43-7.48 | m | Aromatic CH |

| 3.23 | s | CH₂ |

| 2.67 | s | CH₂ |

Data for 4-oxo-4-phenylbutanal oxime as an illustrative example. rsc.org

¹³C NMR Spectroscopic Characterization.nih.gov

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. For a related phenyl-substituted butanenitrile derivative, the carbonyl carbon resonates at approximately δ 198.3 ppm. rsc.org The carbons of the phenyl group appear in the range of δ 128.0-136.6 ppm. rsc.org The methylene carbons show signals at δ 34.8 and 23.9 ppm. rsc.org The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms. udel.eduthieme-connect.de For instance, sp² hybridized carbons, such as those in carbonyl and aromatic groups, resonate at lower fields compared to sp³ hybridized carbons. oregonstate.edu

Table 2: ¹³C NMR Data for a Related Phenyl-Substituted Butanenitrile

| Chemical Shift (ppm) | Assignment |

|---|---|

| 198.3 | C=O |

| 150.9 | Aromatic C |

| 136.6 | Aromatic C |

| 133.2 | Aromatic C |

| 128.6 | Aromatic C |

| 128.0 | Aromatic C |

| 34.8 | CH₂ |

| 23.9 | CH₂ |

Illustrative data from a related compound. rsc.org

¹⁹F NMR Spectroscopic Characterization.researchgate.net

¹⁹F NMR spectroscopy is particularly useful for characterizing fluorine-containing compounds due to the 100% natural abundance and spin ½ nucleus of the ¹⁹F isotope. biophysics.org The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment. biophysics.org In studies of related trifluoromethyl compounds, the trifluoromethyl group typically shows a signal in the range of -66 to -73 ppm. rsc.org For instance, in the ¹⁹F NMR spectrum of one trifluoromethyl-containing molecule, a triplet was observed at -66.4 ppm. rsc.org In another case, a doublet appeared at -69.6 ppm. rsc.org The large chemical shift range of ¹⁹F NMR often results in well-resolved spectra with minimal signal overlap, making it a powerful tool for structural elucidation of fluorinated molecules. diva-portal.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis.rsc.orgnih.gov

Mass spectrometry (MS) is used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern. openstax.org The molecular formula of this compound is C₄H₂F₃NO, with a molecular weight of 137.06 g/mol . scbt.comcookechem.com In the mass spectrum of a related compound, 4-oxo-4-phenylbutanal oxime, the molecular ion peak (M+H)⁺ was observed at m/z 178.0863. rsc.org The fragmentation of carbonyl compounds in a mass spectrometer often involves characteristic pathways such as alpha-cleavage and McLafferty rearrangement. openstax.org

Theoretical Studies: Density Functional Theory (DFT) and Quantum Chemical Calculations.nih.govthieme-connect.de

Theoretical methods, such as Density Functional Theory (DFT), provide valuable insights into the electronic structure and properties of molecules. nih.govnih.gov These calculations can predict various molecular properties, including relative energies of different conformations and tautomeric forms. nih.gov

Prediction of Tautomeric Forms and Stability.thieme-connect.de

Quantum chemical calculations are instrumental in studying tautomerism, a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, keto-enol tautomerism is possible. DFT calculations can be employed to determine the relative energies of the keto and enol tautomers, thereby predicting their relative stabilities. researchgate.net Such studies have been successfully applied to understand the tautomeric equilibria in complex molecules like warfarin. researchgate.net

Analysis of Electronic Absorption Bands and Solvatochromic Effects

The electronic absorption spectrum of a molecule provides insights into its electronic structure and the transitions between different energy levels. For this compound, the presence of a carbonyl group and a nitrile group, along with the influence of the trifluoromethyl group, gives rise to characteristic electronic transitions. These transitions are sensitive to the surrounding solvent environment, a phenomenon known as solvatochromism. conicet.gov.ar

The absorption bands in the ultraviolet-visible (UV-Vis) spectrum of this compound are expected to arise primarily from n → π* and π → π* transitions associated with the carbonyl (C=O) and nitrile (C≡N) chromophores. The n → π* transition involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an anti-bonding π* orbital. The π → π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital.

Solvatochromic effects describe the shift in the position, and sometimes intensity, of absorption bands in response to a change in solvent polarity. conicet.gov.ar These effects are categorized as either a bathochromic (red) shift, which is a shift to longer wavelengths, or a hypsochromic (blue) shift, a shift to shorter wavelengths.

For this compound, the following solvatochromic shifts are anticipated:

n → π transitions:* These transitions typically exhibit a hypsochromic shift as the polarity of the solvent increases. This is because polar solvents can stabilize the non-bonding electrons in the ground state through dipole-dipole interactions or hydrogen bonding, thus increasing the energy required for the transition.

π → π transitions:* These transitions usually show a bathochromic shift with increasing solvent polarity. Both the ground and excited states are stabilized by polar solvents, but the excited state, being more polar, is stabilized to a greater extent, which reduces the energy gap for the transition.

The study of solvatochromism in related β-dicarbonyl compounds has shown that the keto and enol forms are affected differently by solvent polarity. missouri.edu The more polar tautomer is generally favored in more polar solvents. This change in tautomeric equilibrium will also be reflected in the electronic absorption spectra.

A hypothetical representation of the solvatochromic behavior of the principal absorption bands of this compound in different solvents is presented in the table below. The exact wavelengths would require experimental measurement.

Table 1: Expected Solvatochromic Shifts for this compound

| Solvent | Polarity (Dielectric Constant) | Expected Shift for n → π* | Expected Shift for π → π* |

|---|---|---|---|

| Hexane | 1.88 | Minimal | Minimal |

| Chloroform | 4.81 | Hypsochromic (Blue Shift) | Bathochromic (Red Shift) |

| Acetone | 20.7 | Significant Hypsochromic Shift | Significant Bathochromic Shift |

| Methanol | 32.7 | Strong Hypsochromic Shift | Strong Bathochromic Shift |

| Water | 80.1 | Very Strong Hypsochromic Shift | Very Strong Bathochromic Shift |

Investigations into Hydrogen Bonding and Molecular Conformations

The molecular structure of this compound allows for the existence of keto-enol tautomerism, which significantly influences its molecular conformation and potential for hydrogen bonding. researchgate.net The two primary tautomers are the keto form (this compound) and the enol form (Z)-4,4,4-trifluoro-3-hydroxybut-2-enenitrile.

Keto-Enol Tautomerism:

The equilibrium between the keto and enol forms is a dynamic process influenced by factors such as solvent polarity and the ability of the solvent to form hydrogen bonds. researchgate.netnih.gov The presence of the electron-withdrawing trifluoromethyl (CF₃) group generally favors the enol form due to the stabilization of the resulting C=C double bond and the formation of a strong intramolecular hydrogen bond. biosynth.com

Keto form: In this conformation, the molecule exists with a distinct ketone (C=O) and a methylene group (CH₂).

Enol form: This tautomer features a hydroxyl group (-OH) and a carbon-carbon double bond (C=C). The enol form can exist as Z and E isomers, with the Z-isomer being significantly stabilized by the formation of a six-membered intramolecular hydrogen-bonded ring.

Hydrogen Bonding:

The primary form of hydrogen bonding in this compound is the intramolecular hydrogen bond within the Z-enol tautomer. This occurs between the hydrogen of the hydroxyl group and the nitrogen atom of the nitrile group or the oxygen of the carbonyl in the dimeric form. This interaction is a key factor in the stabilization of the enol form. researchgate.net

In protic solvents, intermolecular hydrogen bonding between the solvent molecules and both the keto and enol forms can occur. Polar protic solvents can act as both hydrogen bond donors and acceptors, interacting with the carbonyl oxygen and the enol hydroxyl group, which can shift the tautomeric equilibrium. missouri.edu

Molecular Conformations:

Computational studies and spectroscopic data (NMR and IR) on analogous β-ketonitriles and trifluoromethyl-β-diketones provide insight into the likely conformations of this compound. researchgate.netbiosynth.com

Spectroscopic Evidence:

¹H NMR: The presence of both keto and enol forms in solution can be confirmed by distinct signals for the methylene protons in the keto form and the vinyl and hydroxyl protons in the enol form. The relative integrals of these peaks can be used to determine the equilibrium constant in different solvents. researchgate.net

¹³C NMR: The carbon signals for the carbonyl group (in the keto form) and the enolic carbon atoms (C=C-OH) appear at characteristic chemical shifts, further confirming the presence of both tautomers. researchgate.netnih.gov

IR Spectroscopy: The keto form will show a strong absorption band for the C=O stretch. The enol form will exhibit a broad O-H stretching band (indicative of hydrogen bonding) and a C=C stretching band. biosynth.com

The equilibrium between the keto and enol forms is highly dependent on the solvent. In nonpolar solvents, the intramolecularly hydrogen-bonded Z-enol form is often predominant. In polar, hydrogen-bond-donating solvents, the equilibrium may shift towards the keto form, as the solvent can effectively solvate the carbonyl group. missouri.eduresearchgate.net

Table 2: Predominant Tautomeric Form and Hydrogen Bonding in Different Solvents

| Solvent | Solvent Type | Expected Predominant Tautomer | Primary Hydrogen Bonding |

|---|---|---|---|

| Chloroform-d (CDCl₃) | Nonpolar aprotic | Enol | Intramolecular |

| Acetone-d₆ | Polar aprotic | Enol/Keto Mixture | Intramolecular and some intermolecular |

| DMSO-d₆ | Polar aprotic | Keto | Intermolecular with solvent |

| Methanol-d₄ | Polar protic | Keto | Intermolecular with solvent |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (Z)-4,4,4-Trifluoro-3-hydroxybut-2-enenitrile |

| Hexane |

| Chloroform |

| Acetone |

| Methanol |

| Water |

| Chloroform-d |

| Acetone-d₆ |

| DMSO-d₆ |

Future Research Directions and Challenges

Development of More Sustainable and Greener Synthetic Protocols

The increasing emphasis on environmental responsibility in the chemical industry necessitates the development of sustainable and green synthetic methods for producing 4,4,4-Trifluoro-3-oxobutanenitrile. Current research horizons are focused on minimizing waste, reducing energy consumption, and utilizing less hazardous materials.

Future research should prioritize:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing byproducts. A tandem process involving a Claisen condensation followed by a retro-Claisen C-C bond cleavage has shown efficiency for similar trifluoromethyl ketones, representing a potential avenue for exploration. organic-chemistry.org

Renewable Feedstocks: Investigating the use of biomass or other renewable sources as starting materials to decrease reliance on petrochemicals.

Safer Reagents and Solvents: Replacing toxic and hazardous reagents and solvents with safer alternatives. For instance, metal-free protocols, such as those using fluoroarenes to mediate trifluoromethylation, offer a safer alternative to some traditional metal-catalyzed reactions. organic-chemistry.org The use of non-toxic sodium and potassium salts as byproducts in certain green synthetic processes serves as a model for future developments. eurekalert.org

Energy Efficiency and Continuous Flow Chemistry: Implementing continuous-flow processing can lead to improved safety, better heat and mass transfer, and higher yields, all while reducing energy consumption compared to traditional batch processing. organic-chemistry.orgnih.gov Such systems also prevent the premature collapse of intermediates, which can occur even under non-cryogenic conditions in batch setups. organic-chemistry.org

| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefit |

| Atom Economy | Designing tandem reactions or cycloadditions that incorporate most atoms. | Reduced waste, lower cost. |

| Safer Solvents/Reagents | Replacing hazardous solvents with options like water or supercritical CO2; using metal-free catalysts. organic-chemistry.org | Improved safety, reduced environmental impact. |

| Energy Efficiency | Utilizing continuous-flow reactors and optimizing reaction conditions (temperature, pressure). organic-chemistry.orgnih.gov | Lower energy consumption, reduced carbon footprint. |

| Renewable Feedstocks | Exploring bio-based precursors for the carbon backbone. | Reduced dependence on fossil fuels. |

Exploration of Novel Catalytic Systems for Asymmetric Transformations

The synthesis of chiral molecules is paramount in the pharmaceutical industry, as different enantiomers can have vastly different biological effects. Asymmetric catalysis offers a powerful tool for producing single enantiomers of derivative compounds from this compound.

Future research in this area should focus on:

Organocatalysis: Asymmetric organocatalysts, such as proline and its derivatives, offer significant advantages, including low toxicity, ready availability, and operational simplicity, making them a cornerstone of green chemistry. greyhoundchrom.com Exploring catalysts like diarylprolinol silyl (B83357) ethers for enantioselective reactions, such as the Michael addition, could yield highly specific chiral trifluoromethyl compounds. rsc.org

Transition Metal Catalysis: While striving for greener methods, the high efficiency and selectivity of transition metal catalysts (e.g., palladium, copper) remain valuable. organic-chemistry.orgmdpi.com The development of novel ligands that can improve the enantioselectivity and turnover number of these catalysts is a key research area. For example, chiral ligands can be used with copper complexes to facilitate asymmetric aldol (B89426) reactions of fluorinated ketones. mdpi.com

Biocatalysis: The use of enzymes as catalysts presents an environmentally friendly and highly selective method for asymmetric synthesis. Investigating enzymes that can act on the nitrile or ketone functionalities of the title compound could unlock new synthetic pathways.

| Catalytic System | Example Catalyst/Ligand | Potential Transformation | Reference |

| Organocatalysis | Proline and its analogues, Diarylprolinol silyl ether | Asymmetric Aldol, Mannich, and Michael reactions | greyhoundchrom.comrsc.org |

| Transition Metal Catalysis | Copper(II) triflate with chiral ligands (e.g., (R,R)-BHA) | Asymmetric Aldol reactions, 1,6-conjugate additions | mdpi.com |

| Biocatalysis | Hydrolases, Oxidoreductases | Enantioselective reduction of the ketone or hydrolysis of the nitrile | N/A |

Expansion of Applications in Drug Discovery beyond Current Scope

This compound is already utilized as a reagent in the synthesis of inhibitors for cancer-related targets like V-RAF murine sarcoma viral oncogene and Brahma homolog (BRM)/SMARCA2 ATPase. cookechem.com However, its potential applications extend far beyond oncology. The trifluoromethyl group is a key feature in many modern pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and bioavailability.

Future drug discovery efforts should investigate derivatives of this compound for:

Antiviral Agents: Trifluoromethyl ketones have been successfully designed as inhibitors of viral proteases, such as the SARS-CoV 3CL protease. nih.gov This suggests that derivatives of this compound could be explored as potential inhibitors for a range of viral enzymes.

Antifungal Agents: The compound has shown an inhibitory effect on fungal growth by potentially blocking ergosterol (B1671047) synthesis. biosynth.com This provides a strong rationale for synthesizing and screening a library of its derivatives for more potent and selective antifungal activity.

Neurodegenerative Diseases: Many enzymes implicated in neurodegenerative diseases, such as beta-secretase (BACE1), are targets for which fluorinated inhibitors have been developed. The electrophilic nature of the ketone in the title compound could be harnessed to design covalent or non-covalent inhibitors for relevant enzymes.

Antimalarial Drugs: The development of novel antimalarial agents is a global health priority. Simplified trioxane (B8601419) analogues with potent antimalarial activity have been synthesized, and the introduction of fluorinated moieties is a known strategy to improve drug properties. nih.gov

Investigations into Biological Activity and Structure-Activity Relationships of Derivatives

To effectively expand the applications of this compound in drug discovery, a systematic investigation into the biological activity of its derivatives is essential. This involves establishing clear Structure-Activity Relationships (SAR). nih.gov SAR studies provide crucial insights into how specific structural modifications influence a compound's potency, selectivity, and pharmacokinetic properties, guiding the rational design of more effective drug candidates. nih.gov

Key research directions include:

Synthesis of Diverse Chemical Libraries: Creating a broad range of derivatives by modifying the core structure. This could involve reactions at the ketone (e.g., reduction, reductive amination) or transformations of the nitrile group (e.g., hydrolysis to a carboxylic acid, reduction to an amine, or cycloaddition reactions).

High-Throughput Screening: Testing these libraries against a wide array of biological targets, including kinases, proteases, and other enzymes relevant to various diseases.

Computational Modeling and SAR Analysis: Using the screening data to build computational models that correlate specific structural features with biological activity. For example, studies on antibacterial phenylisoxazole derivatives have successfully used this approach to identify potent candidates. nih.gov This allows for the virtual screening of new designs before committing to their synthesis, saving time and resources.

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

Optimizing synthetic reactions requires a deep understanding of reaction kinetics, intermediate formation, and endpoint determination. Advanced spectroscopic techniques, particularly when integrated into continuous-flow systems, allow for real-time monitoring and control, leading to improved efficiency, safety, and product consistency. nih.gov

Future work should focus on implementing Process Analytical Technology (PAT) for reactions involving this compound:

Inline Raman and Infrared (IR) Spectroscopy: These non-destructive techniques can provide real-time data on the concentration of reactants, products, and intermediates by identifying their unique vibrational signals. nih.gov This is invaluable for optimizing reaction times, temperatures, and reagent stoichiometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR allows for the continuous analysis of a reaction mixture as it flows through the spectrometer, providing detailed structural information and quantitative data on reaction progress.

Mass Spectrometry (MS): Online MS can be coupled with flow reactors to monitor reaction conversion and identify byproducts with high sensitivity.

The integration of these techniques can facilitate rapid optimization and scale-up of synthetic processes, ensuring the consistent and high-quality production of this compound and its derivatives. nih.govrsc.org

Q & A

Q. What are the key synthetic routes for 4,4,4-trifluoro-3-oxobutanenitrile, and how can reaction conditions be optimized to improve yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions involving fluorinated precursors. For example, trifluoromethylation of β-ketonitriles under controlled acidic conditions can enhance yield. Optimization may involve adjusting solvent polarity (e.g., using THF or DMF) and temperature gradients (e.g., 0°C to room temperature) to minimize side reactions like hydrolysis . Purity is often ensured via fractional distillation or crystallization from non-polar solvents.

Q. How should researchers characterize the purity and structural integrity of this compound?

Standard methods include:

- NMR Spectroscopy : NMR to confirm trifluoromethyl group integration and NMR for ketone and nitrile proton environments .

- Elemental Analysis : Matching calculated vs. observed C, H, N, and F percentages (e.g., C: 30.39%, F: 36.05%) .

- IR Spectroscopy : Peaks near 1730 cm (C=O) and 2250 cm (C≡N) .

Q. What precautions are necessary for handling this compound in laboratory settings?

The compound’s nitrile group poses toxicity risks. Use sealed reaction vessels under inert gas (N/Ar) to prevent moisture absorption, which may hydrolyze the nitrile to amides. Store at −20°C in amber vials to avoid photodegradation .

Advanced Research Questions

Q. How can stereoselective synthesis of 4,4,4-trifluoro-3-hydroxybutanoate derivatives be achieved using this compound as a precursor?

Chiral resolution involves reacting the ketonitrile with enantiopure amines (e.g., (R)-1-phenylethylamine) to form diastereomeric salts. These salts are separated via fractional crystallization, followed by acid hydrolysis to yield enantiopure hydroxy acids. Optical rotation ([α]) and chiral HPLC validate enantiomeric excess (>95%) .

Q. What strategies address contradictions in reported reactivity of this compound under basic vs. acidic conditions?

Discrepancies arise from the compound’s sensitivity to pH:

- Acidic Conditions : Protonation of the ketone enhances electrophilicity, facilitating nucleophilic additions (e.g., Grignard reactions).

- Basic Conditions : Deprotonation at the α-carbon may lead to enolate formation, enabling alkylation but risking nitrile hydrolysis. Controlled titration (pH 4–6) and low temperatures (−10°C) balance reactivity and stability .

Q. How does the trifluoromethyl group influence the compound’s electronic properties in catalytic applications?

The strong electron-withdrawing effect of the CF group increases the electrophilicity of the ketone, enhancing its reactivity in cross-coupling or cycloaddition reactions. DFT calculations show a 15–20% increase in reaction rate compared to non-fluorinated analogs .

Methodological Guidance

Q. What analytical techniques are critical for resolving byproducts in this compound synthesis?

Q. How can researchers design experiments to probe the compound’s stability in long-term storage?

Accelerated stability studies under varying conditions (40°C/75% RH, light exposure) over 4–12 weeks, followed by NMR and LC-MS analysis, reveal degradation pathways. Additives like BHT (0.1%) inhibit radical-mediated decomposition .

Data Contradiction Analysis

Q. Why do reported melting points and spectral data for this compound vary across studies?

Variations stem from differences in sample purity (e.g., residual solvents) and instrumentation calibration. Cross-validate data using multiple techniques (e.g., DSC for melting points) and reference standards from authoritative databases like NIST .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.